(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(9-8-17-4-3-11-24-17)21-14-6-7-15(21)13-16(12-14)23-18-5-1-2-10-20-18/h1-5,8-11,14-16H,6-7,12-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZIURDTKJXDD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine with an appropriate halide under basic conditions.
Construction of the azabicyclo[3.2.1]octane ring: This step might involve a Diels-Alder reaction followed by a series of functional group transformations.
Attachment of the thiophene ring: This could be done through a cross-coupling reaction such as Suzuki or Stille coupling.
Formation of the prop-2-en-1-one linkage: This might involve a condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one linkage.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Pharmacological Properties
The compound is part of a class of molecules known for their interaction with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential applications as:
- Neurotransmitter Reuptake Inhibitors : The 8-azabicyclo[3.2.1]octane core is known to interact with neurotransmitter transporters, making this compound a candidate for developing treatments for mood disorders by inhibiting the reuptake of serotonin, norepinephrine, and dopamine .
- Opioid Receptor Modulators : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can act as selective antagonists at kappa opioid receptors, which may have implications for pain management and addiction treatment .
Synthetic Methodologies
The synthesis of (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions that construct the bicyclic framework while incorporating the pyridine and thiophene moieties. Recent advancements in synthetic strategies have focused on:
- Enantioselective Synthesis : Techniques that allow for the selective formation of stereoisomers are crucial for enhancing biological activity and reducing side effects. Methods such as asymmetric synthesis have been employed to achieve high enantiomeric purity in similar compounds .
Case Studies
Several studies highlight the potential applications of related compounds in drug discovery:
- Kappa Opioid Receptor Antagonism : A study demonstrated that modifications to the 8-azabicyclo[3.2.1]octane scaffold produced potent kappa opioid receptor antagonists, which were effective in reversing diuresis induced by kappa agonists in vivo, showcasing their therapeutic potential in treating conditions like depression and anxiety .
- Inflammation Management : Another investigation into azabicyclo compounds revealed their efficacy as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting a role in inflammation management through non-covalent mechanisms .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Substituent Effects and Functional Implications
Pyridine vs. Pyrazole Substituents
- Pyridin-2-yloxy (Target) : The pyridine ring’s basic nitrogen may enhance hydrogen bonding or π-π stacking with biological targets. Its oxygen linkage (ether) increases hydrophilicity compared to sulfur-based substituents .
- Pyrazol-1-yl () : Pyrazole’s dual adjacent nitrogen atoms offer weaker basicity but enable diverse hydrogen-bonding interactions. This may alter target selectivity compared to pyridine derivatives .
Thiophene Position and Ketone Type
- The thiophen-2-yl group’s sulfur atom may contribute to hydrophobic interactions .
- Thiophen-3-yl ethanone (): The shifted thiophene position modifies electronic distribution, which could reduce conjugation effects.
Bicyclic Core Variations
- 8-Azabicyclo[3.2.1]octane (Target and ): This nortropane-derived scaffold is rigid and compact, favoring selective interactions with enzymes or receptors. The methylsulfonyl group in ’s compound may enhance solubility or act as a hydrogen-bond acceptor .
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene () : The cephem core, seen in cephalosporin antibiotics, suggests antibacterial applications. Substituents like pyridin-4-ylthio may modulate β-lactamase resistance or permeability .
Case Study: Substituent-Driven Activity Changes
highlights how minor structural modifications (e.g., triphenylethylene derivatives) can shift activity from estrogenic to anti-estrogenic . Similarly, the target compound’s propenone group—compared to ’s ethanone—may confer distinct pharmacological profiles, such as irreversible enzyme inhibition via Michael addition.
Biological Activity
The compound (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one, a derivative of the 8-azabicyclo[3.2.1]octane structure, has garnered significant interest in pharmacological research due to its potential therapeutic properties. This article summarizes the biological activity, mechanism of action, and relevant research findings related to this compound.
Structure
The compound features a bicyclic structure characterized by:
- A pyridine moiety (pyridin-2-yloxy)
- A thiophene ring
- An α,β-unsaturated carbonyl group
Molecular Formula
The molecular formula is with a molecular weight of approximately 402.53 g/mol.
IUPAC Name
The IUPAC name is this compound.
Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane framework can act as neurotransmitter reuptake inhibitors. Specifically, they have shown potential in inhibiting the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in human cell lines expressing the respective transporters . This mechanism suggests possible applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds:
- Neurotransmitter Reuptake Inhibition : The compound has been shown to effectively inhibit serotonin and norepinephrine transporters, which is crucial for developing antidepressants .
- Antinociceptive Effects : In animal models, compounds similar to this one have demonstrated significant pain-relieving properties, potentially through modulation of central nervous system pathways .
- Anti-inflammatory Properties : Research indicates that derivatives of azabicyclo compounds may inhibit inflammatory mediators, suggesting their utility in treating conditions characterized by chronic inflammation .
Case Studies
A few notable case studies involving related compounds include:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : Utilize multi-step condensation reactions, as demonstrated in analogous bicyclic systems. For example, employ a Claisen-Schmidt condensation between the bicyclic amine and thiophene-containing ketone under reflux with acidic catalysts (e.g., acetic anhydride/glacial acetic acid). Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.5 molar ratio of amine to ketone) to minimize side products. Purification via recrystallization (e.g., acetic acid/water mixtures) or column chromatography is critical .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- XRD : Resolve stereochemistry and confirm the (2E)-configuration by comparing with similar enone structures (e.g., CCDC 1988019) .
- NMR : Use ¹H/¹³C NMR to verify the bicyclic framework, pyridinyloxy, and thiophenyl substituents. Look for coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) to confirm the E-configuration .
- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What safety protocols are essential during handling?
- Methodological Answer : Follow hazard controls outlined in safety data sheets for structurally related azabicyclic compounds:
- Use fume hoods and PPE (gloves, safety goggles) to avoid inhalation or skin contact.
- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention.
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer : Screen for receptor binding or enzyme inhibition using:
- In vitro assays : Test against GPCRs (e.g., serotonin or histamine receptors) due to the azabicyclo[3.2.1]octane scaffold’s affinity for CNS targets .
- Antimicrobial studies : Adapt protocols from chlorinated enones (e.g., agar diffusion assays against S. aureus or E. coli) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. What role does stereochemistry play in modulating its pharmacological properties?
- Methodological Answer : Synthesize stereoisomers (e.g., 2Z or cis-azabicyclo derivatives) and compare:
- Binding affinity : Use radioligand displacement assays to evaluate stereospecific interactions.
- Solubility : Assess logP values via shake-flask methods; bulky substituents (e.g., pyridinyloxy) may reduce aqueous solubility .
Q. How can contradictions in reaction yield data be resolved?
- Methodological Answer : Replicate conflicting procedures (e.g., varying catalysts or solvents) and analyze:
- Byproduct profiling : Use LC-MS to identify impurities in low-yield reactions.
- Kinetic studies : Compare activation energies (e.g., via DSC) to determine optimal conditions .
Q. What strategies address poor solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the thiophene or pyridine moieties.
- Nanoformulations : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .
Q. How can computational models predict metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
